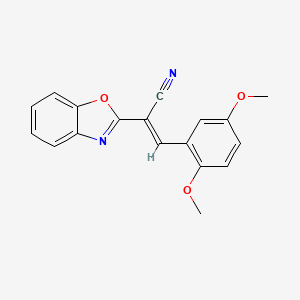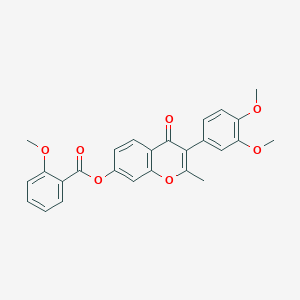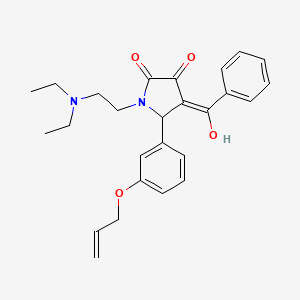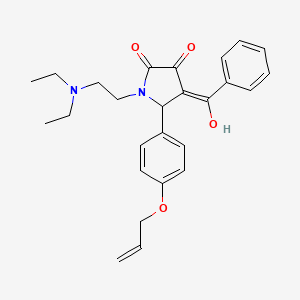
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile
Vue d'ensemble
Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile, also known as BF-168, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BF-168 belongs to the family of benzoxazole derivatives, which have been extensively studied for their pharmacological properties. In
Applications De Recherche Scientifique
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile has shown promising results in various scientific research applications, including its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. In a recent study, (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile was found to induce apoptosis in human breast cancer cells by activating the caspase-3 pathway. Another study demonstrated that (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile has shown antiviral activity against the influenza virus by inhibiting viral replication.
Mécanisme D'action
The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile has been shown to induce apoptosis by activating the caspase-3 pathway. In macrophages, (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile inhibits the production of pro-inflammatory cytokines by suppressing the NF-kB pathway. Additionally, (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile has been shown to inhibit the activity of viral polymerases, which are essential for viral replication.
Biochemical and Physiological Effects
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, and the inhibition of viral replication. (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile has also been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile is its low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. Additionally, the synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile is relatively simple and can be scaled up for larger experiments. However, one limitation of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile is its limited solubility in water, which can make it challenging to administer in certain experiments.
Orientations Futures
There are several future directions for the research and development of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile. One potential direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another direction is to explore its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile for various applications. Finally, the development of more water-soluble derivatives of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile could expand its potential applications in various experiments.
Propriétés
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJCKWGWTFKRDF-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-4-ethyl 2-methyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3407204.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3407211.png)





![Ethyl 4-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-1,3,4-oxadiazol-2-yl]sulfanyl]butanoate](/img/structure/B3407240.png)
![1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3407253.png)



